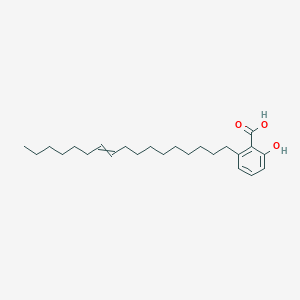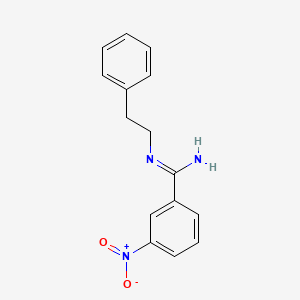
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of a precursor benzamide compound followed by the introduction of hydroxyl and methoxy groups. One common synthetic route includes the following steps:
Nitration: The precursor benzamide is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 3 and 5 positions of the benzamide ring.
Hydroxylation: The nitrated intermediate is then treated with a hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group at the 2 position.
Methoxylation: Finally, the compound is reacted with a methoxylating agent, such as dimethyl sulfate, to introduce the methoxy group at the 3 position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium ethoxide, to form corresponding ethoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium ethoxide, other strong nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethoxy or other substituted derivatives.
科学的研究の応用
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the hydroxyl and methoxy groups can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity.
類似化合物との比較
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
2-hydroxy-N-(3-nitrophenyl)-3,5-dinitrobenzamide: Similar structure but with a nitro group instead of a methoxy group, leading to different chemical and biological properties.
2-hydroxy-N-(3-methoxyphenyl)-3,5-diaminobenzamide: Similar structure but with amino groups instead of nitro groups, resulting in different reactivity and biological activity.
2-hydroxy-N-(3-methoxyphenyl)-3,5-dichlorobenzamide: Similar structure but with chloro groups instead of nitro groups, affecting its chemical stability and biological effects.
特性
分子式 |
C14H11N3O7 |
|---|---|
分子量 |
333.25 g/mol |
IUPAC名 |
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O7/c1-24-10-4-2-3-8(5-10)15-14(19)11-6-9(16(20)21)7-12(13(11)18)17(22)23/h2-7,18H,1H3,(H,15,19) |
InChIキー |
BPDVQKAJQUNNHP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12465839.png)
![1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one](/img/structure/B12465844.png)
![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)


![N-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465867.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)


![3-acetylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465890.png)
![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
![4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B12465903.png)
